molecular formula C9H10N2O2 B175790 6-Nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 186390-77-2

6-Nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B175790
CAS RN: 186390-77-2
M. Wt: 178.19 g/mol
InChI Key: OUZGPBWVRKFMLS-UHFFFAOYSA-N
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Description

6-Nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound used for the preparation of (isoquinolinylsulfonyl)benzoic acids .


Molecular Structure Analysis

The molecular structure of 6-Nitro-1,2,3,4-tetrahydroisoquinoline can be found in various databases. The molecular formula is C9H10N2O2 .


Chemical Reactions Analysis

The chemical reactions involving 6-Nitro-1,2,3,4-tetrahydroisoquinoline have been studied in various contexts. For instance, it has been used in the synthesis of (isoquinolinylsulfonyl)benzoic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Nitro-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 178.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 .

Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . They exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The 6-Nitro-1,2,3,4-tetrahydroisoquinoline could potentially be used in the development of novel drugs with potent biological activity.

Neurodegenerative Disorders

THIQ based natural and synthetic compounds have shown potential in combating neurodegenerative disorders . The nitro group in 6-Nitro-1,2,3,4-tetrahydroisoquinoline could enhance the neuroprotective effects of the compound.

Infective Pathogens

THIQ analogs have shown diverse biological activities against various infective pathogens . The 6-Nitro-1,2,3,4-tetrahydroisoquinoline could be studied for its potential antimicrobial properties.

Synthetic Strategies

The core scaffold of THIQ can be constructed using various synthetic strategies . The 6-Nitro-1,2,3,4-tetrahydroisoquinoline could serve as a useful intermediate in these synthetic processes.

C(1)-Functionalization

Various heterogeneous catalysts have been explored for the C(1)-functionalization of THIQs with alkynes . The 6-Nitro-1,2,3,4-tetrahydroisoquinoline could potentially be used in these reactions.

Aryl-Substituted Derivatives

A straightforward approach for the synthesis of several new, aryl-substituted derivatives of the conformationally constrained phenylalanine analogue 1,2,3 . The 6-Nitro-1,2,3,4-tetrahydroisoquinoline could potentially be used in the synthesis of these derivatives.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 6-Nitro-1,2,3,4-tetrahydroisoquinoline. It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Future research directions could involve the synthesis of new 6-Nitro-1,2,3,4-tetrahydroisoquinoline derivatives for various therapeutic activities, with a focus on unique mechanisms of action .

properties

IUPAC Name

6-nitro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZGPBWVRKFMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940077
Record name 6-Nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1,2,3,4-tetrahydroisoquinoline

CAS RN

186390-77-2
Record name 1,2,3,4-Tetrahydro-6-nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186390-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (0.9 mL, 11.63 mmol) was added dropwise over 10 min to a solution of 2-(2-hydroxymethyl-5-nitrophenyl)-ethanol (1.0 g, 5.07 mmol), triethyl amine (1.8 mL, 12.91 mmol), in methylene chloride (20 mL). TLC showed complete reaction after 30 min. 1H NMR (CD3Cl) δ 8.17-11 (m, 2H), 7.65 (d, J=9 Hz, 1H), (s, 2H), 4.49 (t, J=6 Hz, 2H), 3.25 (t, J=6 Hz, 2H), 3.08 (s, 3H), 2.98 (s, 3H). reaction mixture was washed with 10% aqueous HCL, saturated aqueous sodium bicarbonate, and brine. The organic layer was dried with magnesium sulfate, methylene chloride removed under vacuum and chased with THF (3×100 mL). The product 1.9 g was employed directly in the next reaction without further purification. Ammonia (50 mL) was added to the dimesylate (1.9 g) in THF (30 mL) at -78° C. The contents were warmed to 24° C. for 60 hrs, ammonia distilled out, and solvent removed under vacuum to give the crude product (786 mg, 82%). Toluene was added and the solution was filtered through magnesium sulfate, and solvent removed under vacuum to yield 721 mg (75%) of an amber oil.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dimesylate
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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